3-Hydroxy-3-methyl-2,4-pentanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

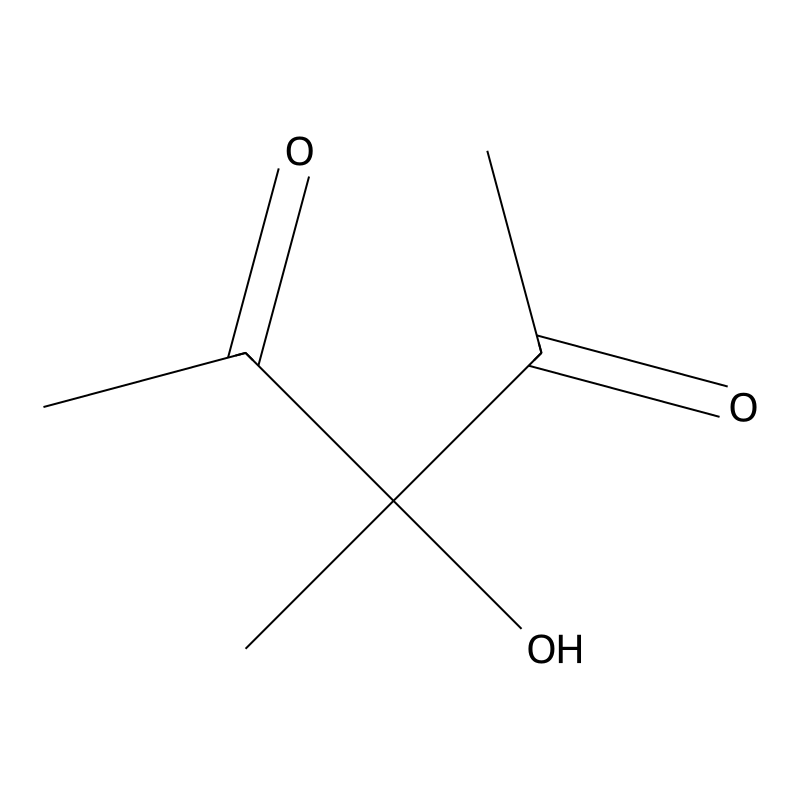

3-Hydroxy-3-methyl-2,4-pentanedione is an organic compound with the molecular formula and a molecular weight of 130.15 g/mol. It is characterized by its structure, which includes a hydroxyl group and two ketone functionalities, making it a member of the diketone family. This compound is often recognized for its role as a precursor in organic synthesis and its potential biological activities, including antioxidant properties.

- Oxidation: The hydroxyl group can be oxidized to form a diketone, specifically yielding 3-methyl-2,4-pentanedione.

- Reduction: The ketone groups can be reduced to form corresponding alcohols.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The substitution reactions often involve nucleophiles such as halides or amines .

Research indicates that 3-Hydroxy-3-methyl-2,4-pentanedione exhibits various biological activities. It has been studied for its antimicrobial and antioxidant properties. These activities are attributed to its ability to interact with biological molecules through hydrogen bonding and other interactions facilitated by its functional groups. Such interactions may modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in drug development .

The synthesis of 3-Hydroxy-3-methyl-2,4-pentanedione typically involves the following steps:

- Aldol Condensation: The initial step involves the aldol condensation of 3-methyl-2,4-pentanedione with formaldehyde under basic conditions (commonly using sodium hydroxide).

- Reduction: Following the aldol reaction, a reducing agent such as sodium borohydride is employed to reduce the intermediate product to yield the final compound.

In industrial settings, this process is scaled up using continuous flow reactors to enhance efficiency and control over reaction conditions. Purification methods such as distillation or recrystallization are applied to achieve the desired purity levels .

3-Hydroxy-3-methyl-2,4-pentanedione finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and natural products.

- Flavor and Fragrance Industry: Due to its pleasant aroma, it is utilized in flavoring agents and perfumes.

- Pharmaceutical Development: Ongoing research explores its potential as a therapeutic agent due to its biological activities .

Several compounds share structural similarities with 3-Hydroxy-3-methyl-2,4-pentanedione. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-2,4-pentanedione | Lacks hydroxyl group | Simpler structure with fewer functional groups |

| 3-Hydroxy-2,4-pentanedione | Shorter carbon chain | Similar functional groups but different reactivity |

| 4-Hydroxy-3-methylpentan-2-one | Different carbon chain length | Contains additional hydroxyl group |

| 3-Hydroxy-3-methyl-2-butanone | Shorter carbon chain | Exhibits different reactivity patterns |

The uniqueness of 3-Hydroxy-3-methyl-2,4-pentanedione lies in its specific combination of hydroxyl and ketone groups along with its carbon chain length, which imparts distinct chemical reactivity and physical properties that are valuable in various applications .